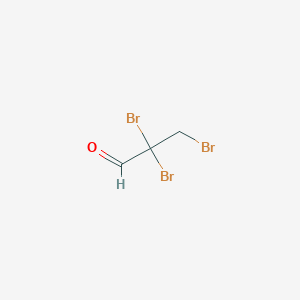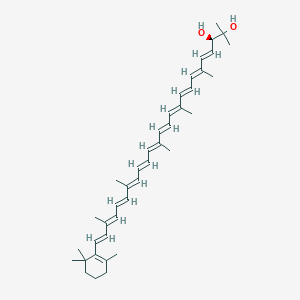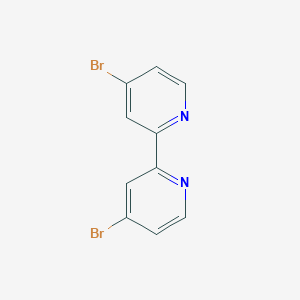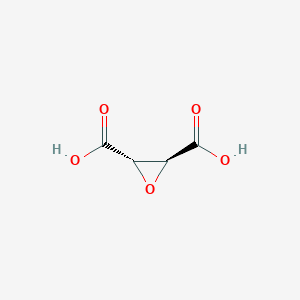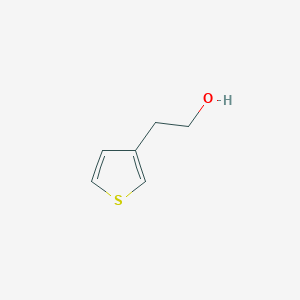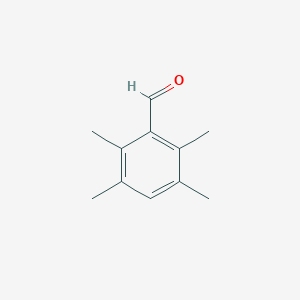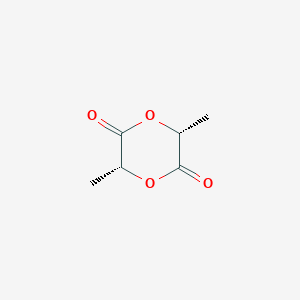
4-溴丁酰氯
描述
Synthesis Analysis
The synthesis of 4-Bromobutyryl chloride involves the reaction of 4-bromobutanoic acid with thionyl chloride. The reaction is carried out in dichloromethane, with N,N-dimethylformamide as a catalyst . The resulting solution is stirred for 4 hours at room temperature .Molecular Structure Analysis
The molecular structure of 4-Bromobutyryl chloride is characterized by the presence of a bromine atom (Br), a chlorine atom (Cl), and an oxygen atom (O) in its structure. The exact mass of the molecule is 183.93 g/mol .Chemical Reactions Analysis
4-Bromobutyryl chloride is used as a precursor for the synthesis of carolic acid by reacting with ethoxymagnesiomalonic ester . It is also used as an intermediate in various organic synthesis processes .Physical And Chemical Properties Analysis
4-Bromobutyryl chloride is a clear colorless to pale yellow liquid . It has a density of 1.602 g/mL at 25 °C and a boiling point of 101 °C/37 mmHg . The refractive index is 1.492-1.494 .科学研究应用
Organic Synthesis
4-Bromobutyryl chloride: is a versatile reagent in organic synthesis. It serves as a precursor for synthesizing carolic acid through a reaction with ethoxymagnesiomalonic ester . Its reactivity with alcohols and amines makes it a valuable building block for creating a wide array of organic compounds, including esters and amides, which are essential in developing pharmaceuticals and fine chemicals .
Pharmaceutical Industry
In the pharmaceutical sector, 4-Bromobutyryl chloride is utilized as an intermediate in the synthesis of various drugs . Its ability to introduce bromine into a molecule makes it a key compound for the creation of brominated pharmaceuticals, which can exhibit enhanced pharmacological properties compared to their non-brominated counterparts .
Polymer Chemistry
This chemical is employed in polymer chemistry to modify polymers or to create new polymer structures. Its functional group allows it to act as a cross-linking agent, which can help in altering the physical properties of polymers, such as increasing their thermal stability or changing their solubility profile .
Analytical Chemistry
4-Bromobutyryl chloride: plays a role in analytical chemistry as a derivatization agent. It is used to modify chemical compounds to make them more detectable or quantifiable by analytical instruments, such as in chromatography or mass spectrometry .
Biochemistry Research
In biochemistry, 4-Bromobutyryl chloride is used for protein modification. It can react with amino groups in proteins, enabling researchers to study protein structure and function, or to attach proteins to other molecules or surfaces for bioconjugation studies .
Materials Science
The compound finds applications in materials science, particularly in the development of functional materials. Its bromine and acyl chloride groups can be used to introduce functional moieties onto material surfaces or to synthesize materials with specific desired properties .
安全和危害
作用机制
Target of Action
4-Bromobutyryl chloride is a chemical compound used as an intermediate in organic synthesis and pharmaceuticals . It is primarily used as a precursor for the synthesis of other compounds . The primary targets of 4-Bromobutyryl chloride are the molecules it reacts with in these synthesis processes.
Biochemical Pathways
For example, it is used as a precursor for the synthesis of carolic acid . The exact pathways affected would depend on the specific compounds being synthesized.
Result of Action
The result of 4-Bromobutyryl chloride’s action is the formation of new compounds through chemical reactions. The exact products depend on the reactants and conditions of the reaction. In the body, exposure to 4-Bromobutyryl chloride could potentially result in chemical burns and eye damage .
Action Environment
The action of 4-Bromobutyryl chloride is highly dependent on the environmental conditions. It reacts violently with water , so it must be stored and handled in a dry environment. It is also sensitive to heat and should be kept away from ignition sources due to its combustibility . In the laboratory, it should be handled under an inert atmosphere to prevent reaction with atmospheric moisture .
属性
IUPAC Name |
4-bromobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRXDSAJLSRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061296 | |
| Record name | Butanoyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927-58-2 | |
| Record name | 4-Bromobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl chloride, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBUTYRYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898F737ARM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 4-Bromobutyryl chloride in the context of surface modification?
A1: 4-Bromobutyryl chloride acts as a linker molecule, facilitating the attachment of other molecules to surfaces. This is achieved through its reactivity with amine groups. The acyl chloride group (-COCl) readily reacts with primary amines (-NH2) to form stable amide bonds (-CONH-). For instance, in one study, 4-Bromobutyryl chloride was used to modify the surface of silica nanoparticles (SiO2) by reacting with the amine groups of polyethylenimine (PEI) [, ]. This modification enabled the attachment of PEI, a cationic polymer, to the silica surface, ultimately leading to antimicrobial properties [, ].
Q2: Can you elaborate on the bactericidal activity observed in materials modified with 4-Bromobutyryl chloride?
A2: While 4-Bromobutyryl chloride itself may not possess inherent bactericidal properties, its use in surface modifications allows for the introduction of antimicrobial agents. In the studies mentioned, 4-Bromobutyryl chloride facilitates the grafting of quaternized polyethylenimines (QPEI) onto silica nanoparticles [, ]. QPEI, a class of cationic polymers, exhibits strong bactericidal activity. The positively charged quaternary ammonium groups in QPEI interact with the negatively charged bacterial cell membranes, leading to disruption and cell death [, ].
Q3: Beyond antimicrobial applications, what other research areas utilize 4-Bromobutyryl chloride?
A3: 4-Bromobutyryl chloride serves as a valuable building block in synthesizing various organic compounds. Its reactivity with amines makes it a key reagent in introducing 4-bromobutyramide moieties into target molecules. This modification is particularly useful in medicinal chemistry. For example, 4-Bromobutyryl chloride was employed in synthesizing novel 1,2,4-triazole derivatives with potential α-glucosidase inhibitory activity [].
Q4: Are there any insights into the structure-activity relationship of compounds derived from 4-Bromobutyryl chloride?
A4: While specific structure-activity relationships depend on the target and overall molecular design, the presence of the 4-bromobutyramide group can influence several factors. The length and flexibility of the butyl chain may impact the molecule's ability to interact with binding sites or influence its pharmacokinetic properties. The bromine atom can serve as a handle for further modifications or contribute to specific interactions with biological targets. In the case of the 1,2,4-triazole derivatives mentioned earlier, the presence of various aromatic substituents on the 4-bromobutyramide moiety significantly influenced their α-glucosidase inhibitory activity, indicating the importance of this group in target binding [].
Q5: What analytical techniques are commonly employed to characterize 4-Bromobutyryl chloride and its derivatives?
A5: Several techniques are routinely used to characterize 4-Bromobutyryl chloride and its derivatives. Fourier-transform infrared spectroscopy (FTIR) helps identify characteristic functional groups like carbonyl stretching in the acyl chloride and amide bonds formed during reactions [, , ]. Nuclear magnetic resonance spectroscopy (NMR), both ¹H and ¹³C, provides detailed structural information, including the presence and environment of protons and carbon atoms in the molecule []. Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

